molecular formula C23H24N2O6S B11107479 2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide

2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11107479
M. Wt: 456.5 g/mol
InChI Key: QTWBRQFSCRNQCX-UHFFFAOYSA-N
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Description

2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of aniline derivatives, followed by the introduction of methoxy groups through methylation reactions. The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research fields.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-29-18-9-7-8-17(14-18)24-23(26)16-25(32(27,28)20-10-5-4-6-11-20)21-13-12-19(30-2)15-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

QTWBRQFSCRNQCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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